molecular formula C18H22O4S2 B14457508 1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene) CAS No. 72834-71-0

1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)

Cat. No.: B14457508
CAS No.: 72834-71-0
M. Wt: 366.5 g/mol
InChI Key: WGDDDQPEJCYMLT-UHFFFAOYSA-N
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Description

1,1-Bis(4-methylphenylsulfonyl)-2-methylpropane is an organic compound characterized by the presence of two 4-methylphenylsulfonyl groups attached to a 2-methylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-methylphenylsulfonyl)-2-methylpropane typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylpropane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 1,1-Bis(4-methylphenylsulfonyl)-2-methylpropane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-methylphenylsulfonyl)-2-methylpropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding sulfides.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1,1-Bis(4-methylphenylsulfonyl)-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-methylphenylsulfonyl)-2-methylpropane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): A well-known compound with two phenol groups attached to a propane backbone.

    Bis(4-methylphenyl)sulfone: Similar in structure but lacks the 2-methylpropane backbone.

Uniqueness

1,1-Bis(4-methylphenylsulfonyl)-2-methylpropane is unique due to the presence of both 4-methylphenylsulfonyl groups and a 2-methylpropane backbone, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

72834-71-0

Molecular Formula

C18H22O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

1-methyl-4-[2-methyl-1-(4-methylphenyl)sulfonylpropyl]sulfonylbenzene

InChI

InChI=1S/C18H22O4S2/c1-13(2)18(23(19,20)16-9-5-14(3)6-10-16)24(21,22)17-11-7-15(4)8-12-17/h5-13,18H,1-4H3

InChI Key

WGDDDQPEJCYMLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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